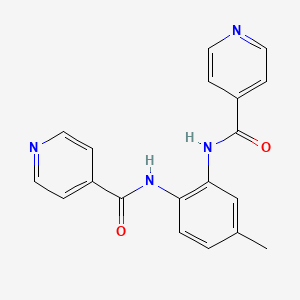
N,N'-(4-methyl-1,2-phenylene)diisonicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N'-(4-methyl-1,2-phenylene)diisonicotinamide, also known as MNA-10, is a small molecule compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MNA-10 is a derivative of nicotinamide, a vitamin B3 compound, and is synthesized through a multi-step process involving the reaction of isonicotinic acid and 4-methyl-1,2-phenylenediamine.
作用机制
The mechanism of action of N,N'-(4-methyl-1,2-phenylene)diisonicotinamide is not fully understood. However, studies have suggested that N,N'-(4-methyl-1,2-phenylene)diisonicotinamide may exert its therapeutic effects by modulating various signaling pathways, including the MAPK/ERK and NF-κB pathways. N,N'-(4-methyl-1,2-phenylene)diisonicotinamide has also been shown to inhibit the activity of histone deacetylases, which play a crucial role in regulating gene expression.
Biochemical and Physiological Effects:
Studies have shown that N,N'-(4-methyl-1,2-phenylene)diisonicotinamide exhibits low toxicity and high selectivity towards cancer cells. N,N'-(4-methyl-1,2-phenylene)diisonicotinamide has been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways. Additionally, N,N'-(4-methyl-1,2-phenylene)diisonicotinamide has been shown to inhibit the migration and invasion of cancer cells by reducing the expression of matrix metalloproteinases. N,N'-(4-methyl-1,2-phenylene)diisonicotinamide has also been shown to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines and chemokines.
实验室实验的优点和局限性
One of the major advantages of N,N'-(4-methyl-1,2-phenylene)diisonicotinamide is its low toxicity and high selectivity towards cancer cells. Additionally, N,N'-(4-methyl-1,2-phenylene)diisonicotinamide is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of N,N'-(4-methyl-1,2-phenylene)diisonicotinamide is its poor solubility in water, which can limit its use in certain experiments.
未来方向
There are several potential future directions for the research on N,N'-(4-methyl-1,2-phenylene)diisonicotinamide. One potential direction is to investigate the efficacy of N,N'-(4-methyl-1,2-phenylene)diisonicotinamide in combination with other anti-cancer agents. Another potential direction is to investigate the potential therapeutic applications of N,N'-(4-methyl-1,2-phenylene)diisonicotinamide in neurodegenerative disorders, such as Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of N,N'-(4-methyl-1,2-phenylene)diisonicotinamide and its potential applications in various diseases.
合成方法
The synthesis of N,N'-(4-methyl-1,2-phenylene)diisonicotinamide involves several steps, including the reaction of isonicotinic acid and 4-methyl-1,2-phenylenediamine to form 4-methyl-1,2-phenylenebis(isonicotinamide). This intermediate is then further reacted with acetic anhydride to obtain the final product, N,N'-(4-methyl-1,2-phenylene)diisonicotinamide.
科学研究应用
N,N'-(4-methyl-1,2-phenylene)diisonicotinamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Several studies have shown that N,N'-(4-methyl-1,2-phenylene)diisonicotinamide exhibits anti-cancer properties by inducing apoptosis and inhibiting the growth of cancer cells. Additionally, N,N'-(4-methyl-1,2-phenylene)diisonicotinamide has been shown to possess anti-inflammatory properties by reducing the expression of pro-inflammatory cytokines and chemokines.
属性
IUPAC Name |
N-[4-methyl-2-(pyridine-4-carbonylamino)phenyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2/c1-13-2-3-16(22-18(24)14-4-8-20-9-5-14)17(12-13)23-19(25)15-6-10-21-11-7-15/h2-12H,1H3,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIMISERTBFKVFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=NC=C2)NC(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7244722 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2-methoxy-1-naphthyl)methyl]-4-methyl-1,4-diazepane](/img/structure/B5719094.png)

![N-cyclohexyl-2-methoxy-5-[(3-pyridinylamino)sulfonyl]benzamide](/img/structure/B5719102.png)
![2-[(1-benzyl-1H-imidazol-2-yl)thio]-N-(tert-butyl)acetamide](/img/structure/B5719110.png)
![N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B5719117.png)

![N-(3-chloro-2-methylphenyl)-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B5719128.png)



![4-[(1-hydroxycyclohexyl)ethynyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B5719166.png)


![N'-{[(4-bromo-3-methylphenoxy)acetyl]oxy}-2-(2-methoxyphenyl)ethanimidamide](/img/structure/B5719196.png)